molecular formula C2H2Cl4O B12680048 1,1,2,2-Tetrachloroethanol CAS No. 1934530-59-2

1,1,2,2-Tetrachloroethanol

Cat. No.: B12680048
CAS No.: 1934530-59-2
M. Wt: 183.8 g/mol
InChI Key: LQINPQOSBLVJBS-UHFFFAOYSA-N
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Description

Significance as a Chemical Intermediate in Industrial Synthesis

The principal industrial application of 1,1,2,2-tetrachloroethane (B165197) is as a feedstock or chemical intermediate in the production of other chlorinated solvents. nih.gov Historically, it was a key precursor for the synthesis of trichloroethylene (B50587), tetrachloroethylene (B127269), and 1,2-dichloroethylene. nih.govcdc.gov The process often involves the dehydrochlorination of 1,1,2,2-tetrachloroethane to yield these valuable products. wikipedia.org For instance, treating 1,1,2,2-tetrachloroethane with an aqueous solution of calcium hydroxide (B78521) produces trichloroethylene. wikipedia.org It can also be a starting material for producing pentachloroethane (B166500) and hexachloroethane (B51795). chemicalbook.com

The synthesis of these commercially important solvents underscores the compound's strategic position in the chemical manufacturing industry. Although its direct use as a solvent has diminished, its role as an intermediate persists, particularly in closed-system manufacturing processes where it is generated and consumed on-site. wikipedia.orgcdc.gov

Historical Context of Production and Research Focus

The discovery of 1,1,2,2-tetrachloroethane is attributed to Auguste Laurent in 1836. wikipedia.org Its production ramped up significantly in the 20th century, driven by the demand for chlorinated solvents. In the 1960s, production in the United States exceeded 100,000 tonnes annually. nih.gov A common manufacturing process involved the chlorination of acetylene (B1199291), often using a catalyst like ferric chloride. wikipedia.orgchemicalbook.com Other methods include the chlorination of ethylene (B1197577), ethane (B1197151), or 1,2-dichloroethane (B1671644). wikipedia.orgnih.gov

Early research on 1,1,2,2-tetrachloroethane was largely centered on its synthesis and its utility as a solvent. It was recognized for having the strongest dissolving power among chlorinated hydrocarbons. chemicalbook.comiarc.fr This property led to its use in various applications, including as a solvent for cellulose (B213188) acetate (B1210297), in paint removers, varnishes, and for degreasing metals. wikipedia.orgnih.govcdc.gov It also found niche applications in insecticide formulations and as a fumigant. nih.govcdc.gov

However, as awareness of its toxicity grew, its use as an end-product began to decline. wikipedia.orgiarc.fr By 1974, U.S. production had dropped to an estimated 34 million pounds, a significant decrease from the approximately 440 million pounds produced in 1967. epa.govcdc.gov Commercial production as a final product largely ceased in the United States and Canada by the mid-1980s. epa.govcdc.govtpsgc-pwgsc.gc.ca

Evolution of Academic Research Perspectives on 1,1,2,2-Tetrachloroethane

The focus of academic research on 1,1,2,2-tetrachloroethane has undergone a significant transformation. Initial studies were predominantly concerned with its synthesis, chemical reactions, and industrial applications. wikipedia.orgchemicalbook.com Research explored its conversion to other valuable chemicals, such as the one-step synthesis of perchloroethylene. researchgate.net

Over time, the research lens shifted towards the environmental fate and toxicology of the compound. Studies began to investigate its transformation under various environmental conditions. For example, research has shown that under methanogenic conditions, 1,1,2,2-tetrachloroethane can undergo both abiotic and biotic degradation, forming products like trichloroethylene, 1,1,2-trichloroethane (B165190), and dichloroethenes. acs.org The discovery of microbial consortia capable of dechlorinating 1,1,2,2-tetrachloroethane to the non-toxic ethene has opened up avenues for bioremediation research. asm.org

More recent academic work has delved into the fundamental physical and chemical properties of the molecule, such as its conformational polymorphs under different pressures and temperatures. researchgate.net There is also ongoing research into its co-metabolism by microorganisms, which could have implications for environmental cleanup strategies. researchgate.net The genotoxic potential of 1,1,2,2-tetrachloroethane has also been a subject of investigation, with studies showing it can bind to DNA. inchem.orginchem.org This evolution in research reflects a broader trend in chemical science, moving from a primary focus on production and utility to a more comprehensive understanding of a compound's lifecycle and its interactions with biological and environmental systems.

Chemical Properties of 1,1,2,2-Tetrachloroethane

PropertyValue
Molecular Formula C₂H₂Cl₄
Molar Mass 167.848 g/mol
Appearance Colorless liquid
Odor Sweet, chloroform-like
Boiling Point 146.5 °C (295.7 °F; 419.6 K)
Melting Point -44 °C (-47 °F; 229 K)
Solubility in Water 2.9 g/L at 20°C
Density 1.59 g/cm³
Data sourced from multiple references. nih.govwikipedia.orginchem.org

Historical Production of 1,1,2,2-Tetrachloroethane in the U.S.

YearProduction Volume (pounds)
1967~440,000,000
1974~34,000,000
2002<1,000,000 to 10,000,000
Data sourced from multiple references. epa.govcdc.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrachloroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4O/c3-1(4)2(5,6)7/h1,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQINPQOSBLVJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934530-59-2
Record name 1,1,2,2-Tetrachloroethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1934530592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2-TETRACHLOROETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313JC1S1FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Industrial Formation Processes of 1,1,2,2 Tetrachloroethane

Catalytic Addition of Chlorine to Acetylene (B1199291)

The synthesis of 1,1,2,2-tetrachloroethane (B165197) via the catalytic addition of chlorine to acetylene is a notable method for producing a high-purity product. nih.gov To mitigate the risk of explosion from the direct gaseous reaction of acetylene and chlorine, the process is typically carried out in a liquid medium, using 1,1,2,2-tetrachloroethane itself as the solvent. chemicalbook.com

Reaction Steps in Acetylene Chlorination:

Step Reactants Product
1 Acetylene + Chlorine 1,2-Dichloroethene

Direct Chlorination and Oxychlorination of Ethylene (B1197577) Feedstocks

The use of ethylene as a primary feedstock is a common route for the industrial production of 1,1,2,2-tetrachloroethane through both direct chlorination and oxychlorination processes. wikipedia.orgepa.gov In many industrial applications, the 1,1,2,2-tetrachloroethane produced is not isolated as a final product but is instead used as an intermediate that is immediately subjected to thermal cracking to produce other valuable chlorinated solvents like trichloroethylene (B50587) and tetrachloroethylene (B127269). nih.govcdc.gov

Oxychlorination of ethylene, which uses hydrogen chloride and oxygen in the presence of a catalyst, is another established method. cdc.govchempedia.info A patented process describes the simultaneous production of 1,2-dichloroethane (B1671644) and 1,1,2,2-tetrachloroethane by the oxychlorination of a mixture of ethylene and dichloroethylenes in a fluidized bed reactor. google.com This process operates at temperatures between 200 to 360°C. google.com The catalysts typically used in ethylene oxychlorination are based on copper(II) chloride. researchgate.net

Chlorination of 1,2-Dichloroethane

1,1,2,2-Tetrachloroethane can also be manufactured by the direct chlorination of 1,2-dichloroethane. nih.govcdc.gov This process involves the substitution of hydrogen atoms with chlorine atoms on the dichloroethane molecule. A key consideration in this method is the potential for the formation of more highly chlorinated byproducts, such as pentachloroethane (B166500). researchgate.net The selectivity of this reaction is influenced by factors such as reaction time and temperature. researchgate.net For instance, at lower temperatures and with longer reaction times, the formation of pentachloroethane through radical chlorination becomes more dominant. researchgate.net

Formation as a By-product in Chlorinated Hydrocarbon Synthesis

In addition to its direct synthesis, 1,1,2,2-tetrachloroethane is also frequently formed as a byproduct in the manufacturing of other chlorinated hydrocarbons. wikipedia.orgepa.gov Its presence in the product streams of other processes necessitates separation and purification steps if it is not the desired end product.

Incidental Formation During Production of Other Chlorinated Ethanes

The production of other chlorinated ethanes often leads to the incidental formation of 1,1,2,2-tetrachloroethane. For example, it can be generated as a byproduct during the synthesis of 1,1,1-trichloroethane (B11378) and 1,1,2-trichloroethane (B165190). cdc.gov Consequently, it may be present as an impurity in these and other manufactured chlorinated solvents. cdc.gov

Thermal Cracking Processes and Subsequent Product Streams

In integrated chemical plants, 1,1,2,2-tetrachloroethane often serves as an intermediate rather than a final product. cdc.gov When produced from ethylene, it is commonly subjected to thermal cracking (dehydrochlorination) without being isolated. nih.govcdc.gov This process yields commercially important chemicals such as trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene. cdc.gov The dehydrochlorination of 1,1,2,2-tetrachloroethane to trichloroethylene can occur through a homogeneous, first-order reaction at elevated temperatures. researchgate.net

Methodologies for High Purity 1,1,2,2-Tetrachloroethane Production

For applications requiring high-purity 1,1,2,2-tetrachloroethane, specific synthetic routes are preferred. The catalytic addition of chlorine to acetylene is a well-established method for achieving high purity. nih.gov Another approach to obtaining a purified product is through the liquid-phase chlorination of 1,1,2-trichloroethane. google.com Additionally, high-purity 1,1,2,2-tetrachloroethane can be prepared by the isomerization of 1,1,1,2-tetrachloroethane (B165186) or the chlorination of 1,1-dichloroethylene, with both reactions utilizing aluminum chloride as a Lewis acid catalyst. nih.gov

Summary of Production Methods and Key Features:

Method Feedstock(s) Key Features
Catalytic Addition of Chlorine to Acetylene Acetylene, Chlorine High purity product, uses a solvent to prevent explosion, high yield. nih.govchemicalbook.com
Direct Chlorination of Ethylene Ethylene, Chlorine Often used as an intermediate for thermal cracking. nih.govcdc.gov
Oxychlorination of Ethylene Ethylene, Hydrogen Chloride, Oxygen Can simultaneously produce other chlorinated ethanes. google.com
Chlorination of 1,2-Dichloroethane 1,2-Dichloroethane, Chlorine Can produce higher chlorinated byproducts. nih.govresearchgate.net

Environmental Distribution and Transport Dynamics of 1,1,2,2 Tetrachloroethane

Environmental Partitioning and Mass Balance Considerations

The environmental distribution of 1,1,2,2-tetrachloroethane (B165197) is largely governed by its physicochemical properties, including a vapor pressure of 6 hPa and a water solubility of 2.9 g/L at 20°C. oecd.org A theoretical distribution calculated using a Level I fugacity model predicts that approximately 92.26% of 1,1,2,2-tetrachloroethane released into the environment will partition into the atmosphere. oecd.org The remainder is expected to enter the water compartment (7.46%), with minor amounts partitioning to soils (0.14%) and sediments (0.14%). oecd.org Due to its high volatility and slow degradation in soil and water, most releases of 1,1,2,2-tetrachloroethane, regardless of the initial medium, will ultimately migrate to the atmosphere. epa.gov

When released to soil, a portion is expected to volatilize, while the rest may leach into the subsurface and potentially into groundwater. cdc.govcdc.gov If released into surface water, the majority is expected to volatilize, with the remainder dissolving and undergoing degradation. cdc.govcdc.gov

Once in the atmosphere, 1,1,2,2-tetrachloroethane exists predominantly in the vapor phase. ca.gov The primary removal mechanism from the troposphere is degradation through reaction with photochemically produced hydroxyl radicals. epa.gov The estimated half-life for this reaction is 54 days. cdc.gov Another estimate suggests an average atmospheric lifetime of 92 days. oecd.org Due to its relatively slow degradation, the compound can be transported over long distances. ca.gov Less than 1% of the 1,1,2,2-tetrachloroethane in the troposphere is predicted to reach the stratosphere, where it could contribute to ozone depletion. cdc.gov Therefore, its impact on stratospheric ozone, its greenhouse effect, and its contribution to the formation of tropospheric ozone are all expected to be low. oecd.org

Volatilization is a primary dissipation route for 1,1,2,2-tetrachloroethane from water and soil surfaces. epa.gov The compound is characterized as moderately volatile. tpsgc-pwgsc.gc.ca Its tendency to move from water to air is described by its Henry's Law constant, which has been reported as 4 x 10⁻⁴ atm·m³/mol and 4.55 x 10⁻⁴ atm·m³/mol at 25°C. ca.govtpsgc-pwgsc.gc.ca

A significant portion of 1,1,2,2-tetrachloroethane released to a body of water will evaporate, with estimated volatilization half-lives ranging from 6.9 hours to 6.1 days, depending on the specific conditions of the water body. epa.govcdc.gov Volatilization from soil surfaces is also expected to be a significant process; it is fairly rapid from dry soil and can also occur from moist soil surfaces. epa.govca.gov

1,1,2,2-Tetrachloroethane has a low potential for adsorption to soils, suspended solids, and sediments. oecd.orgcdc.gov This characteristic is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Measured Koc values for 1,1,2,2-tetrachloroethane range from 46 to 240, which suggests it will not adsorb appreciably. cdc.gov Because of its low adsorption, the compound is considered to be highly mobile in some soils, such as silt loam, which creates a potential for it to leach from the soil into groundwater. epa.govcdc.gov

Adsorption Coefficients (Koc) of 1,1,2,2-Tetrachloroethane in Various Soil Types
Soil TypeKoc ValueReference
Silt Loam Soil46 cdc.govcdc.gov
General (Reported Value)83 cdc.gov
General (Reported Value)118 cdc.gov
Silty Clay Soil (1.13% organic carbon)173 cdc.gov
Clay Soil (0.25% organic carbon)216 cdc.gov
Sandy Soil (0.11% organic carbon)240 cdc.gov

Occurrence and Detection in Environmental Compartments

1,1,2,2-Tetrachloroethane is not known to occur naturally and its presence in the environment is due to industrial releases. nih.gov It has been detected in the atmosphere, surface water, groundwater, and at numerous hazardous waste sites. nih.govepa.gov Commercial production in the United States ceased in the 1980s, so current releases are primarily fugitive emissions during its use as a chemical intermediate. epa.govepa.gov

Monitoring studies have confirmed the presence of 1,1,2,2-tetrachloroethane in U.S. water sources, though typically at low concentrations. nih.gov A nationwide study reported a mean concentration of 0.6 µg/L and a range of 0.1–25 µg/L in ground and surface water samples. nih.gov Data from the EPA's STORET database (1999-2006) showed that while the compound was detected in approximately 43% of 12,476 water samples, only 3% contained quantifiable amounts. cdc.gov The range of these quantifiable concentrations was 0.1–25 ppb (µg/L), with a mean of 0.6 ppb. cdc.gov

Higher concentrations have been found in areas of localized contamination. For instance, a river near a military testing site in Maryland showed concentrations ranging from 9,000 to 17,000 µg/L. nih.gov Similarly, groundwater samples near a chemical disposal site in Kentucky contained the compound at concentrations up to 18 ppb. ca.gov In contrast, broad monitoring of public drinking water systems has shown very low detection rates. cdc.gov An EPA survey under the Unregulated Contaminant Monitoring program found that approximately 0.07% of 24,800 public water systems had detections above 0.4 µg/L. epa.gov

Concentrations of 1,1,2,2-Tetrachloroethane Detected in Water
Location/Study TypeConcentration RangeMean/Median ConcentrationReference
U.S. Nationwide Study (Ground & Surface Water)0.1–25 µg/L0.6 µg/L (Mean) nih.gov
EPA STORET Database (1999-2006)0.1–25 ppb (Quantifiable)0.6 ppb (Mean) cdc.gov
River near Maryland Military Site9,000–17,000 µg/LN/A nih.gov
Groundwater near Kentucky Disposal Site0.2–18 ppbN/A ca.gov
New Jersey Surface Water (1977-1979)Up to 3.0 ppbN/A cdc.gov
U.S. Public Water Systems (UCM Round 2)>0.4 µg/L in 0.07% of systemsN/A epa.gov

Atmospheric concentrations of 1,1,2,2-tetrachloroethane are generally low, but can be elevated in urban and industrial areas. cdc.gov Average ambient air concentrations across urban and rural locations in the U.S. are typically below 10 parts per trillion (ppt). cdc.gov However, historical data from studies of major U.S. cities have reported average urban air concentrations as high as 57 ppb. cdc.govca.gov

A monitoring study in Minnesota from 1991 to 1998 across 25 sites found a mean concentration of 0.06 µg/m³ (8.4 ppt) and a maximum concentration of 6.87 µg/m³ (962 ppt). cdc.gov A broader survey of 853 urban and suburban U.S. sites reported a median atmospheric concentration of 5.4 ppt, with a maximum of 4,800 ppt. ca.gov In areas identified as "source-dominated," the maximum detected concentration was 700 ppt. ca.gov Limited data on indoor air quality found an average concentration of 1.8 ppb in several homes, significantly higher than typical ambient levels, which were around 0.005 ppb in one comparison. epa.gov

Atmospheric Concentrations of 1,1,2,2-Tetrachloroethane
Location/Air TypeConcentration Range/ValueReference
U.S. Urban/Rural (Ambient)Generally <10 ppt cdc.gov
U.S. Major Cities (Historical Urban)Up to 57 ppb cdc.govca.gov
Minnesota (1991-1998, 25 sites)Mean: 8.4 ppt; Max: 962 ppt cdc.gov
U.S. Urban/Suburban (853 sites)Median: 5.4 ppt; Max: 4,800 ppt ca.gov
Source-Dominated AreasMax: 700 ppt ca.gov
Indoor Air (Several Homes)Average: 1.8 ppb epa.gov

Identification in Soil and Sediment Matrices

The presence of 1,1,2,2-tetrachloroethane in soil and sediment is indicative of localized contamination, often associated with industrial activities and waste disposal sites. While not widespread in the environment, its detection in these matrices is of significance due to its potential for groundwater contamination and persistence in the subsurface.

Research Findings

Monitoring data indicates that 1,1,2,2-tetrachloroethane is not a commonly detected contaminant in general soil and sediment surveys. However, it has been identified at numerous hazardous waste sites, reflecting its historical industrial use. The Agency for Toxic Substances and Disease Registry (ATSDR) maintains the HazDat database, which tracks hazardous substances at National Priorities List (NPL) sites. According to this database, 1,1,2,2-tetrachloroethane has been detected in soil at 112 of the 1,699 NPL sites and in sediment at 22 of these sites. cdc.gov

Nationwide monitoring data from the U.S. Environmental Protection Agency's (EPA) STORET database provides a broader, though less site-specific, overview. Analysis of this data from 1999 to 2006 revealed the detection of 1,1,2,2-tetrachloroethane in 6 out of 635 soil samples. cdc.gov In sediment, the compound was detected in 142 out of 335 samples, although the majority of these detections were below the quantification limit. cdc.gov

Case studies of specific contaminated sites offer more detailed insights into the levels of 1,1,2,2-tetrachloroethane in soil. For instance, at the notorious Love Canal site in Niagara Falls, New York, soil sampling revealed the presence of 1,1,2,2-tetrachloroethane. epa.gov One sample from the surface showed a concentration of 1,600 µg/kg, while another sample taken from a depth of four feet had a concentration of 520 µg/kg. epa.gov Another significant site with documented 1,1,2,2-tetrachloroethane contamination is the Aberdeen Proving Ground in Maryland, particularly in the J-Field area, where military and industrial activities led to the contamination of soil and groundwater. frtr.govcivilianexposure.orgusgs.gov

The physicochemical properties of 1,1,2,2-tetrachloroethane influence its behavior in soil and sediment. It has a relatively low tendency to adsorb to soil particles, which means it can be mobile in the subsurface and has the potential to leach into groundwater. epa.gov Its fate in these matrices is largely governed by processes such as volatilization from the soil surface and biodegradation, which can occur under both aerobic and anaerobic conditions. epa.gov

Data Tables

Table 1: Detection of 1,1,2,2-Tetrachloroethane in U.S. Soil Samples (1999-2006)

Number of Samples AnalyzedNumber of DetectionsMean Concentration (mg/kg)Range of Concentrations (mg/kg)
63560.060.0012–0.21

Source: EPA STORET Database, as cited in ATSDR (2008) cdc.gov

Table 2: Detection of 1,1,2,2-Tetrachloroethane in U.S. Sediment Samples (1999-2006)

Number of Samples AnalyzedNumber of DetectionsQuantifiable Concentrations (µg/kg)
335142130, 160, 180

Source: EPA STORET Database, as cited in ATSDR (2008) cdc.gov Note: Only three detections were above the unspecified quantitation limit.

Table 3: 1,1,2,2-Tetrachloroethane Concentrations in Soil at Love Canal

LocationDepthConcentration (µg/kg)
Near 93rd Street SchoolSurface1,600
Near 93rd Street School4 feet520

Source: New York State Department of Health (1988) epa.gov

Degradation and Transformation Mechanisms of 1,1,2,2 Tetrachloroethane in Environmental Systems

Biotic Transformation Pathways: Biodegradation

Anaerobic Biodegradation

Under anaerobic conditions, 1,1,2,2-tetrachloroethane (B165197) is susceptible to biodegradation by various microorganisms. cdc.gov This process is a critical component of natural attenuation in contaminated groundwater and sediments. usgs.gov The primary anaerobic degradation pathways that have been identified are hydrogenolysis, dichloroelimination, and dehydrochlorination. cdc.govresearchgate.net

Hydrogenolysis: In this pathway, a chlorine atom is replaced by a hydrogen atom. The hydrogenolysis of 1,1,2,2-tetrachloroethane yields 1,1,2-trichloroethane (B165190) (1,1,2-TCA). researchgate.netnih.gov

Dichloroelimination: This pathway involves the simultaneous removal of two chlorine atoms from adjacent carbons, resulting in the formation of 1,2-dichloroethene (12DCE). usgs.govnih.gov

Dehydrochlorination: This abiotic process, which can occur alongside biotic degradation, involves the removal of a hydrogen and a chlorine atom, leading to the formation of trichloroethene (TCE). researchgate.net

These initial degradation steps produce daughter products that can be further dechlorinated. For example, 1,1,2-TCA and 1,2-DCE can be subsequently transformed into the highly toxic vinyl chloride (VC), which can then be reduced to ethene. cdc.govnih.gov Studies in wetland sediment microcosms have shown that the initial degradation of 1,1,2,2-tetrachloroethane involves both simultaneous hydrogenolysis to 1,1,2-TCA and dichloroelimination to 1,2-DCE. usgs.govnih.gov The specific microbial communities present and the prevailing redox conditions can influence the relative importance of these pathways and the accumulation of intermediate products like vinyl chloride. nih.gov

Major Anaerobic Biodegradation Pathways of 1,1,2,2-Tetrachloroethane
PathwayPrimary ProductReference
Hydrogenolysis1,1,2-Trichloroethane researchgate.netnih.gov
Dichloroelimination1,2-Dichloroethene usgs.govnih.gov
Dehydrochlorination (Abiotic/Biotic)Trichloroethene researchgate.net
Hydrogenolysis Pathways and Daughter Product Formation (e.g., 1,1,2-Trichloroethane)

The anaerobic biodegradation of 1,1,2,2-tetrachloroethane (TeCA) can proceed through several pathways, one of which is hydrogenolysis. cdc.gov This process involves the sequential replacement of a chlorine atom with a hydrogen atom. dss.go.th In the case of TeCA, hydrogenolysis leads to the formation of 1,1,2-trichloroethane (1,1,2-TCA) as the initial daughter product. cdc.govusgs.gov Further hydrogenolysis of 1,1,2-TCA can subsequently produce 1,2-dichloroethane (B1671644) (1,2-DCA) and chloroethane. dss.go.th

In laboratory microcosm experiments using wetland sediment, hydrogenolysis was observed as one of the immediate and simultaneous initial degradation pathways for TeCA. usgs.gov Studies have shown that under methanogenic conditions, both 1,1,2-TCA and 1,2-DCA can be detected as daughter products, indicating that hydrogenolysis is an active degradation mechanism. dss.go.thusgs.gov The presence of these compounds confirms the stepwise removal of chlorine atoms characteristic of the hydrogenolysis pathway. dss.go.th

Dichloroelimination Pathways and Daughter Product Formation (e.g., cis-/trans-1,2-Dichloroethene, Vinyl Chloride)

Dichloroelimination is another significant anaerobic degradation pathway for 1,1,2,2-tetrachloroethane. cdc.gov This process involves the removal of two chlorine atoms from adjacent carbon atoms, resulting in the formation of a double bond and producing dichloroethene (DCE) isomers. researchgate.net Specifically, the dichloroelimination of TeCA yields cis-1,2-dichloroethene (cis-1,2-DCE) and trans-1,2-dichloroethene (trans-1,2-DCE). dss.go.thusgs.gov

This pathway has been observed to occur concurrently with hydrogenolysis in anaerobic microcosm experiments. usgs.gov The ratio of cis-1,2-DCE to trans-1,2-DCE produced from TeCA degradation has been noted to be different from that produced during the degradation of trichloroethylene (B50587), a common co-contaminant. dss.go.thusgs.gov

Dehydrochlorination Pathways and Daughter Product Formation (e.g., Trichloroethene)

Dehydrochlorination is an abiotic elimination reaction that can also contribute to the degradation of 1,1,2,2-tetrachloroethane. dss.go.th This pathway involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of trichloroethene (TCE). researchgate.netresearchgate.net

While biotic degradation pathways like hydrogenolysis and dichloroelimination are often dominant under anaerobic conditions, dehydrochlorination can occur simultaneously. cdc.govresearchgate.net The formation of TCE from TeCA through this abiotic pathway has been documented in various studies. researchgate.netresearchgate.net It is considered one of the three potential initial degradation reactions for TeCA, alongside hydrogenolysis and dichloroelimination. dss.go.th The presence of TCE as a daughter product in environmental samples containing TeCA can be indicative of this degradation pathway. epa.gov

Influence of Biogeochemical Conditions on Anaerobic Degradation (e.g., Sulfidogenic, Methanogenic Environments)

The anaerobic degradation of 1,1,2,2-tetrachloroethane is significantly influenced by the prevailing biogeochemical conditions of the environment. Both methanogenic and sulfidogenic conditions can support the degradation of TeCA, though the rates and dominant pathways may differ.

Under methanogenic conditions, the degradation of TeCA and its daughter products has been shown to be robust. dss.go.thusgs.gov In microcosm studies, the degradation of TeCA was observed to be complete within 34 days under such conditions. dss.go.thusgs.gov The production and subsequent degradation of vinyl chloride, a key intermediate, are particularly affected by the redox state. usgs.gov For instance, the inhibition of methanogenic activity has been shown to inhibit the production and degradation of VC. usgs.govusgs.gov

Concurrent iron-reducing and methanogenic conditions have been observed to enhance the production and degradation of vinyl chloride compared to solely methanogenic environments. nih.gov In field studies, the transition to more reducing conditions along groundwater flow paths through wetland sediments was associated with a decrease in TeCA concentrations and the formation of less chlorinated daughter products. dss.go.thusgs.gov The presence of sulfate (B86663) can also play a role, as the inhibition of methanogenesis by the addition of sulfate has been shown to hinder the production and degradation of VC. usgs.govusgs.gov

Biogeochemical ConditionEffect on 1,1,2,2-Tetrachloroethane DegradationReference
Methanogenic Promotes rapid degradation of TeCA and its daughter products. dss.go.thusgs.gov
Iron-reducing and Methanogenic (Concurrent) Enhances the production and degradation of vinyl chloride. nih.gov
Sulfidogenic (Sulfate addition) Can inhibit the production and degradation of vinyl chloride by inhibiting methanogenesis. usgs.govusgs.gov
Identification and Characterization of Microbial Communities and Consortia Mediating Anaerobic Degradation

A diverse microbial consortium is typically involved in the complete anaerobic degradation of 1,1,2,2-tetrachloroethane, reflecting the multiple degradation pathways that can occur. usgs.gov The composition and activity of these microbial communities can vary with spatial and seasonal changes, yet still allow for effective natural attenuation throughout the year. usgs.gov

Role of Dehalorespiring Bacteria (e.g., Dehalococcoides spp., Desulfuromonas groups)

Dehalorespiring bacteria play a crucial role in the reductive dechlorination of chlorinated solvents like 1,1,2,2-tetrachloroethane. These bacteria utilize chlorinated compounds as terminal electron acceptors in a process known as organohalide respiration. wikipedia.org

Dehalococcoides spp. are well-known dehalorespirers capable of dechlorinating a wide range of chlorinated compounds, including the daughter products of TeCA. wikipedia.org While they may not directly metabolize TeCA, they are critical for the further degradation of intermediates like dichloroethenes and vinyl chloride to the non-toxic end product, ethene. nih.gov The presence of Dehalococcoides has been detected in microbial communities actively degrading TeCA. usgs.gov Their activity can be stimulated by the addition of hydrogen, which serves as their primary electron donor. usgs.gov

Microbial GroupRole in 1,1,2,2-Tetrachloroethane DegradationKey CharacteristicsReference
Dehalococcoides spp. Reductive dechlorination of daughter products (e.g., DCEs, VC) to ethene.Obligate organohalide respirers, utilize hydrogen as an electron donor. wikipedia.orgnih.gov
Desulfuromonas groups Reductive dechlorination of chlorinated compounds.Can utilize acetate (B1210297) as an electron donor. usgs.govusgs.govnih.gov
Involvement of Acetate-Utilizing Methanogens

Acetate-utilizing methanogens, also known as acetotrophic methanogens, appear to be involved in the biodegradation of vinyl chloride, a key and often persistent daughter product of 1,1,2,2-tetrachloroethane degradation. nih.gov The family Methanosarcinaceae, which includes all known acetate-utilizing methanogens, has been observed to increase in relative abundance in microcosms where vinyl chloride degradation is occurring. usgs.govnih.gov

The degradation of vinyl chloride shows a marked association with an increase in the proportion of these methanogens. usgs.govusgs.gov While the exact mechanism is not fully elucidated, it is hypothesized that acetotrophic methanogens may enhance degradation by converting acetate to carbon dioxide and methane, potentially stimulating other degradative processes. usgs.gov Inhibition of methanogenic activity has been shown to impede the degradation of vinyl chloride, further supporting the important role of these microorganisms in the complete detoxification of TeCA-derived contaminants. usgs.govusgs.gov

Bioaugmentation Strategies for Enhanced Anaerobic Remediation

Bioaugmentation, the introduction of specific microorganisms to a contaminated site, has emerged as a promising strategy to enhance the anaerobic remediation of 1,1,2,2-tetrachloroethane (1,1,2,2-TeCA). This approach is particularly valuable at sites where the indigenous microbial populations lack the capability for complete reductive dechlorination of chlorinated solvents. The primary goal of bioaugmentation in this context is to introduce microbial cultures, often containing species of Dehalococcoides, which are known to be capable of completely dechlorinating chlorinated ethenes to non-toxic ethene.

Research has demonstrated that bioaugmentation with a hydrogen-utilizing culture containing Dehalococcoides spp. can lead to the successful conversion of 1,1,2,2-TeCA and its degradation co-contaminants like tetrachloroethene (PCE) and trichloroethene (TCE) to ethene and vinyl chloride (VC). bohrium.com In such bioaugmented systems, the degradation of 1,1,2,2-TeCA can proceed through an initial dichloroelimination to dichloroethenes (DCEs), followed by the typical hydrogenolysis pathway to ethene and VC, without the accumulation of chloroethanes. bohrium.com The effectiveness of these introduced microorganisms is often dependent on the presence of an electron donor, such as hydrogen, to facilitate the reductive dechlorination process.

Field and laboratory studies have shown that bioaugmentation can significantly accelerate the remediation timeline. For example, in environments where natural attenuation is occurring but is slow or incomplete, the introduction of a specialized microbial consortium can lead to a more rapid and complete degradation of 1,1,2,2-TeCA and its persistent daughter products. dtic.mil The selection of an appropriate bioaugmentation culture is critical and is often based on the specific contaminants present and the geochemical conditions of the site. Commercially available cultures, such as WBC-2, have been developed specifically for the degradation of chlorinated ethanes like 1,1,2,2-TeCA and their associated degradation products. ecetoc.org

Table 1: Key Microbial Species and their Roles in Anaerobic Bioaugmentation of 1,1,2,2-Tetrachloroethane

Microbial Species/Group Role in Degradation Key Findings Citations
Dehalococcoides spp. Reductive dechlorination of chlorinated ethenes to ethene Essential for the complete detoxification of 1,1,2,2-TeCA daughter products. bohrium.com bohrium.com
Methanosarcinaceae Potential role in the degradation of vinyl chloride Increased abundance observed in conjunction with VC degradation. dtic.mil dtic.mil
WBC-2 Culture Degradation of 1,1,2,2-TeCA and its products A highly diverse culture developed for the remediation of chlorinated ethanes. ecetoc.org ecetoc.org

Aerobic Biodegradation

While anaerobic biodegradation of 1,1,2,2-tetrachloroethane has been more extensively studied, recent research has shed light on the potential for its degradation under aerobic conditions, primarily through cometabolism. Aerobic cometabolism is a process where microorganisms, while growing on a primary substrate, fortuitously degrade a co-contaminant for which they gain no energy or carbon.

Cometabolic Degradation by Specific Bacterial Consortia (e.g., Propane-Utilizing Bacteria)

The aerobic cometabolic biodegradation of 1,1,2,2-TeCA has been notably observed in the presence of propane-utilizing bacteria. dtic.mil Studies have identified specific bacterial strains, such as Rhodococcus aetherivorans TPA, capable of degrading 1,1,2,2-TeCA under aerobic conditions when grown on propane (B168953). bohrium.com This particular strain can utilize a range of aliphatic hydrocarbons, from propane to pentane, as its growth substrate. The enzymes induced by the primary substrate, in this case, propane, are responsible for the fortuitous degradation of 1,1,2,2-TeCA.

The presence of such propane-oxidizing bacteria in aquifers contaminated with 1,1,2,2-TeCA suggests that aerobic cometabolism could be a viable in-situ remediation strategy. dtic.mil Research involving slurry bioreactors with soil and groundwater from various aquifers has confirmed the presence of indigenous bacteria capable of degrading 1,1,2,2-TeCA through this mechanism. dtic.mil Bioaugmentation with a pre-acclimated TeCA-cometabolizing consortium has been shown to significantly reduce the lag time for the onset of degradation. dtic.mil

Kinetic Modeling of Aerobic Cometabolism Processes

The kinetics of the aerobic cometabolism of 1,1,2,2-TeCA can be described using established kinetic models. The degradation of the primary substrate, such as propane, by strains like Rhodococcus aetherivorans TPA, can be satisfactorily fitted with the Michaelis-Menten model. bohrium.com However, for the cometabolic degradation of 1,1,2,2-TeCA itself, Andrew's inhibition model has been found to provide a successful interpolation of the degradation rates. bohrium.com This indicates that at higher concentrations, 1,1,2,2-TeCA or its metabolic byproducts may inhibit the degrading enzymes.

A significant mutual inhibition between the primary substrate (propane) and the co-contaminant (1,1,2,2-TeCA) has been observed. bohrium.com This competitive or non-competitive inhibition is a critical factor in optimizing the bioremediation process, as the presence of high concentrations of the primary substrate can reduce the degradation rate of the target contaminant, and vice-versa. A Michaelis-Menten-based kinetic model has proven to be an effective tool for interpreting the experimental data of 1,1,2,2-TeCA aerobic cometabolism in both slurry and soil-free bioreactors. dtic.mil

Table 2: Kinetic Models for Aerobic Cometabolism of 1,1,2,2-Tetrachloroethane

Process Applicable Kinetic Model Key Observation Citations
Primary Substrate (Propane) Utilization Michaelis-Menten Model Satisfactory fit for propane utilization rates. bohrium.com bohrium.com
1,1,2,2-TeCA Degradation Andrew's Inhibition Model Accounts for substrate inhibition at higher concentrations. bohrium.com bohrium.com
Overall Cometabolism Michaelis-Menten-based Model Effective in interpreting experimental data in bioreactors. dtic.mil dtic.mil
Extent of Organic Chlorine Mineralization During Aerobic Degradation

A crucial aspect of any bioremediation process is the extent to which the contaminant is fully mineralized, meaning the conversion of the organic compound to inorganic constituents. In the context of 1,1,2,2-TeCA, this involves the release of organically bound chlorine as inorganic chloride ions.

Studies on the aerobic cometabolic biodegradation of 1,1,2,2-TeCA by propane-utilizing bacteria have demonstrated a high degree of mineralization. Research conducted in soil-free bioreactors has shown that the mineralization of the organic chlorine from 1,1,2,2-TeCA can be as high as approximately 97%. dtic.mil This indicates that the aerobic cometabolic process is highly effective at detoxifying the compound by breaking the carbon-chlorine bonds and releasing the chlorine in a benign, inorganic form. The high percentage of mineralization suggests that this remediation approach can lead to a near-complete destruction of the contaminant, minimizing the formation of potentially harmful chlorinated intermediates.

Microbial Adaptation and Selection of Effective Strains Under Aerobic Conditions

Prolonged exposure to 1,1,2,2-tetrachloroethane under aerobic cometabolic conditions can lead to the adaptation and selection of microbial strains that are more effective at its degradation. dtic.mil This evolutionary pressure favors microorganisms that are not only efficient in degrading the contaminant but are also more resistant to the toxic effects of the parent compound and its degradation products.

This phenomenon of microbial adaptation has been observed in laboratory studies where prolonged biodegradation of 1,1,2,2-TeCA resulted in a progressive selection of the most effective bacterial strains. dtic.mil The development of such adapted consortia can be a key factor in the successful implementation of aerobic cometabolic bioremediation. Furthermore, the isolation and characterization of robust strains like Rhodococcus aetherivorans TPA provide opportunities for bioaugmentation in aerobic systems, similar to the strategies employed in anaerobic remediation. bohrium.com The ability to select for and cultivate highly effective strains is a significant advancement for designing more predictable and efficient aerobic bioremediation systems for 1,1,2,2-TeCA.

Advanced Reaction Kinetics and Mechanistic Studies in Controlled Systems

Degradation Kinetics and Rate Law Derivations

The rate at which 1,1,2,2-tetrachloroethane (B165197) degrades is crucial for predicting its persistence in the environment. Researchers have determined rate constants and activation energies for its primary degradation pathways and have investigated the influence of various environmental factors on these rates.

The degradation of 1,1,2,2-tetrachloroethane can proceed through several pathways, including hydrolysis, hydrogenolysis, and dichloroelimination. The rate constants for these reactions have been determined under various conditions.

Under anaerobic conditions, the biodegradation of 1,1,2,2-tetrachloroethane has been observed to follow first-order kinetics. In laboratory microcosm experiments using wetland sediment, initial first-order degradation rate constants ranged from 0.10 ± 0.01 to 0.16 ± 0.05 per day at 19°C. usgs.gov This corresponds to half-lives of 4.3 to 6.9 days. usgs.gov

Hydrolysis is another significant abiotic degradation pathway. The hydrolysis of 1,1,2,2-tetrachloroethane is a base-catalyzed elimination reaction (dehydrochlorination) that produces trichloroethene. cdc.gov The reaction follows second-order kinetics, dependent on the concentration of both 1,1,2,2-tetrachloroethane and hydroxide (B78521) ions. At a neutral pH of 7.0 and 25°C, the second-order hydrolysis half-life has been reported to be 102 days. cdc.gov Other studies have reported hydrolysis half-lives at neutral pH ranging from 29 to 102 days. cdc.gov

The activation energy for the dehydrochlorination of 1,1,2,2-tetrachloroethane in the gas phase has been determined to be 36.5 kcal/mol. This value is derived from the rate constant equation k = 10^9.62 * e^(-36,500/RT) s⁻¹, where R is the gas constant and T is the temperature in Kelvin. researchgate.net

Interactive Data Table: Degradation Rate Constants and Half-lives for 1,1,2,2-Tetrachloroethane

Degradation PathwayConditionsRate ConstantHalf-life
Anaerobic BiodegradationWetland sediment, 19°C0.10 - 0.16 day⁻¹4.3 - 6.9 days
HydrolysispH 7.0, 25°C-29 - 102 days
HydrolysispH 6.05, low ionic strength-573 days
HydrolysispH 7.01, low ionic strength-36 days

The rates of 1,1,2,2-tetrachloroethane degradation are significantly influenced by various chemical and environmental parameters, most notably pH and, to a lesser extent, ionic strength.

pH: The hydrolysis of 1,1,2,2-tetrachloroethane is highly dependent on pH, with the rate increasing under more alkaline conditions due to the base-catalyzed nature of the dehydrochlorination reaction. cdc.govepa.gov At a pH of 6.05 in a solution with low ionic strength, the empirical half-disappearance time was 573 days, while at a pH of 7.01 under similar conditions, the half-life decreased to 36 days. cdc.gov This demonstrates the profound effect of even small changes in pH on the degradation rate.

Ionic Strength: The ionic strength of the aqueous solution can also influence the rate of hydrolysis. In solutions with a much lower ionic strength, more typical of groundwater, the degradation rate can differ from that in more saline environments. cdc.gov For example, the half-disappearance times of 573 days at pH 6.05 and 36 days at pH 7.01 were obtained in low ionic strength solutions. cdc.gov

Presence of Competing Substrates: In anaerobic biodegradation, the presence of other organic compounds can affect the degradation of 1,1,2,2-tetrachloroethane. In studies involving anaerobic microcosms, the degradation of 1,1,2,2-tetrachloroethane was investigated in the presence of other chloroethenes like tetrachloroethene (PCE) and trichloroethene (TCE). nih.govresearchgate.net The presence of these co-contaminants and various electron donors (e.g., yeast extract, lactate, butyrate) influenced the specific degradation pathways and the accumulation of intermediate products. nih.govresearchgate.net For instance, the hydrogenolysis of 1,1,2,2-tetrachloroethane to 1,1,2-trichloroethane (B165190) was observed to be the major pathway under sulfidogenic conditions when amended with these substrates. nih.govresearchgate.net

The interaction of 1,1,2,2-tetrachloroethane with solid phases in the environment, such as soil and sediment, can significantly affect its transport and availability for degradation. Sorption can retard the movement of the compound and, in some cases, alter its degradation rate.

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of the tendency of a chemical to adsorb to the organic fraction of soil and sediment. Measured Koc values for 1,1,2,2-tetrachloroethane range from 46 to 240, suggesting it does not adsorb strongly to soils and sediments. cdc.gov Specifically, a Koc of 46 has been reported for a silt loam soil. cdc.gov In other studies, Koc values of 240, 216, and 173 were reported for sandy soil (0.11% organic carbon), clay soil (0.25% organic carbon), and silty clay soil (1.13% organic carbon), respectively. cdc.gov

The rate of degradation can be affected by sorption. In a column study with 1,1,2,2-tetrachloroethane sorbed to activated carbon, the rate constant for its degradation was approximately half of the rate constant for the dissolved compound. rice.edu This suggests that sorption can hinder the reactivity of 1,1,2,2-tetrachloroethane. However, in a batch reactor with sediment, the observed reaction rate was approximately two times greater than expected, which may be due to heterogeneous catalysis. rice.edu

The adsorption of chlorinated hydrocarbons can also be influenced by the properties of the sorbent material. For instance, the oxidation state of structural iron in smectite clays (B1170129) has been shown to affect the adsorption and dehydrochlorination of pentachloroethane (B166500), a related compound. geologyscience.ru

Interactive Data Table: Organic Carbon-Water Partition Coefficients (Koc) for 1,1,2,2-Tetrachloroethane in Different Soil Types

Soil TypeOrganic Carbon Content (%)Koc (L/kg)
Silt LoamNot Specified46
Sandy Soil0.11240
Clay Soil0.25216
Silty Clay Soil1.13173

To predict the fate and transport of 1,1,2,2-tetrachloroethane in the environment, kinetic models are developed and validated against experimental data. These models mathematically describe the rates of degradation and the formation of daughter products.

For the aerobic cometabolic biodegradation of 1,1,2,2-tetrachloroethane by propane-utilizing bacteria, a Michaelis-Menten-based kinetic model has been shown to be an effective tool for interpreting experimental data. researchgate.net This type of model relates the rate of reaction to the concentration of the substrate and the enzymatic activity of the microorganisms.

In the context of anaerobic biodegradation, kinetic models are used to describe the complex network of reactions, including the simultaneous hydrogenolysis and dichloroelimination of 1,1,2,2-tetrachloroethane and the subsequent degradation of its daughter products. usgs.govdss.go.thusgs.gov These models often incorporate first-order kinetics for the initial degradation steps. usgs.gov For instance, in a study of an upflow anaerobic sludge blanket (UASB) reactor treating wastewater containing 1,1,2,2-tetrachloroethane, the maximum dechlorination rate and the half-velocity coefficient were determined to be 0.2 d⁻¹ and 18.58 mg/L, respectively. nih.gov

The validation of these models involves comparing the model predictions with experimental data obtained from laboratory or field studies. For example, the degradation rates and daughter product distributions predicted by models can be compared to measurements from microcosm experiments or from monitoring data at contaminated sites. usgs.gov

Elucidation of Detailed Reaction Mechanisms

Understanding the detailed reaction mechanisms of 1,1,2,2-tetrachloroethane degradation is essential for predicting the formation of potentially more toxic daughter products and for developing effective remediation strategies. Computational chemistry has emerged as a powerful tool for elucidating these complex mechanisms at the molecular level.

Computational chemistry methods, such as density functional theory (DFT) and Marcus theory, have been employed to investigate the reaction pathways of 1,1,2,2-tetrachloroethane degradation.

One study used computational methods to investigate the reductive beta-elimination of 1,1,2,2-tetrachloroethane, which leads to the formation of Z-1,2-dichloroethylene (Z-DCE) and E-1,2-dichloroethylene (E-DCE). nih.gov The computational results revealed that the 1,2,2-trichloroethyl radicals formed after the first electron transfer are nearly isoenergetic and in rapid equilibrium. nih.gov This finding indicates that the initial conformation of the 1,1,2,2-tetrachloroethane molecule does not determine the final product distribution. nih.gov

By applying Marcus theory, the study demonstrated that the observed Z:E ratio of approximately 2:1 is a reflection of the relative rates of the two possible electron transfer steps to the two radical conformers. nih.gov Further thermochemical analysis showed that this ratio of rate constants should be largely independent of the thermodynamic driving force, which is consistent with experimental observations where the product ratio remains constant with different reductants. nih.gov The study also hypothesized that the different product distribution observed with iron metal as the reductant is due to the formation of an organometallic intermediate. nih.gov

While direct computational studies on the hydrogenolysis and dehydrochlorination of 1,1,2,2-tetrachloroethane are less common in the searched literature, the principles from studies on similar compounds can be applied. For example, computational and kinetic studies on the hydrogenolysis of methanol (B129727) on a Ru catalyst surface have provided insights into the reaction mechanism, highlighting the influence of surface coverage on the activation barrier. rwth-aachen.de Such computational approaches could be similarly applied to elucidate the mechanisms of 1,1,2,2-tetrachloroethane degradation on reactive mineral surfaces or by microbial enzymes.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Analysis of Electron Transfer Steps and Reactive Radical Intermediates

The metabolism and degradation of 1,1,2,2-tetrachloroethane involve complex electron transfer processes and the formation of highly reactive intermediates. Both oxidative and reductive metabolic pathways have been identified, leading to the generation of reactive radical and acid chloride species, respectively. cdc.gov

Under both normal and low-oxygen (hypoxic) conditions, 1,1,2,2-tetrachloroethane can undergo cytochrome P450-dependent oxidative metabolism. nih.gov This process has been shown to generate free radical intermediates. nih.gov Specifically, analysis using electron spin resonance (ESR) spectroscopy with spin trapping techniques has demonstrated the formation of a trichloroethyl free radical, although its precise structure was not confirmed. nih.gov

Reductive metabolic pathways also play a crucial role. The reductive dechlorination of 1,1,2,2-tetrachloroethane is characterized as a two-electron process. The initial step involves the transfer of a single electron, which leads to the formation of 1,2,2-trichloroethyl radical intermediates. The fact that these radicals equilibrate faster than the second electron transfer occurs suggests that the reductants function as decoupled single electron-transfer agents.

Prediction of Product Distribution via Thermochemical and Kinetic Analysis

The distribution of products from the degradation of 1,1,2,2-tetrachloroethane is governed by underlying thermochemical and kinetic factors. During reductive β-elimination, the primary products are the Z- and E-isomers of 1,2-dichloroethylene.

Computational and experimental studies have revealed that the conformer population of the parent 1,1,2,2-tetrachloroethane molecule does not dictate the final product distribution. This is because the 1,2,2-trichloroethyl radical intermediates formed after the first electron transfer are nearly identical in energy (isoenergetic) and exist in a state of rapid equilibrium.

The consistent formation of Z-1,2-dichloroethylene and E-1,2-dichloroethylene in an approximate 2:1 ratio, regardless of the reductant used (with the notable exception of iron metal), can be explained using Marcus theory. This theory suggests that the 2:1 product ratio is a reflection of the relative rates of the two potential electron transfer steps to the different radical conformers. Further thermochemical analysis supports this, indicating that this specific ratio of rate constants is largely independent of the thermodynamic driving force of the reaction.

Product Distribution from Reductive β-Elimination of 1,1,2,2-Tetrachloroethane
Reductant TypeProduct Ratio (Z-1,2-DCE : E-1,2-DCE)Governing Principle
General Reductants~ 2:1Relative rates of electron transfer to radical conformers (Marcus Theory)
Iron Metal (Fe)4.5:1Hypothesized to involve an organometallic intermediate

Experimental Characterization of Intermediate Species and Transition States

The direct observation and characterization of short-lived intermediates in the reaction pathways of 1,1,2,2-tetrachloroethane are essential for validating proposed mechanisms. Electron spin resonance (ESR) spectroscopy has been a key technique in this area. It has been successfully used to demonstrate the formation of free radical intermediates during the metabolism of 1,1,2,2-tetrachloroethane in incubations with isolated rat hepatocytes. nih.gov These radical species were detected under both normal and low-oxygen conditions, confirming their role in the metabolic process. nih.gov

Beyond the identification of radical species, studies on the biotransformation of 1,1,2,2-tetrachloroethane have identified dichloroacetyl chloride as a key intermediate. nih.gov This species is formed via cytochrome P450-mediated metabolism and can subsequently bind to nucleophilic groups or undergo hydrolysis to yield dichloroacetic acid. nih.gov While these intermediates have been identified, the direct experimental characterization of the specific transition states involved in their formation and subsequent reactions remains a complex challenge due to their fleeting nature.

Conformational Analysis and its Influence on Reactivity

The molecule of 1,1,2,2-tetrachloroethane can exist in two primary conformations, or conformers, due to rotation around the central carbon-carbon bond: trans (also known as antiperiplanar) and gauche (or synclinal). matec-conferences.org The energy difference between these two conformers is very slight, estimated to be less than 1 kcal/mol. matec-conferences.org This small energy gap means that the dominant conformation in a given state is highly dependent on external factors such as intermolecular interactions, temperature, and pressure, rather than a strong intrinsic preference. matec-conferences.org

Pressure- and Temperature-Induced Conformational Changes

The delicate conformational equilibrium of 1,1,2,2-tetrachloroethane is significantly influenced by changes in temperature and pressure, leading to the formation of different solid-state polymorphs.

At low temperatures under ambient pressure, 1,1,2,2-tetrachloroethane crystallizes in a form where the molecules adopt the synclinal (gauche) conformation. nih.gov However, the application of high pressure (e.g., ~0.65 GPa) induces a phase transition to a second polymorph. matec-conferences.org In this high-pressure phase, the molecules are arranged in the antiperiplanar (trans) conformation, which allows for a more dense molecular packing. matec-conferences.orgnih.gov The transformation between these "loose" (low-density) and "dense" (high-density) associations is driven by the collapse of specific intermolecular contacts and the corresponding conformational conversion of the molecules. nih.gov Further research has also identified a new metastable solid phase, achieved through recrystallization of a supercooled melt, in which both gauche conformers coexist. matec-conferences.org

Conformational Polymorphs of 1,1,2,2-Tetrachloroethane under Different Conditions
ConditionDominant ConformationCrystal System (Example)Packing Description
Low Temperature, Ambient PressureSynclinal (gauche)OrthorhombicLow-density aggregation
High Pressure (~0.65 GPa)Antiperiplanar (trans)MonoclinicDense molecular packing
Intermolecular Interactions Governing Molecular Aggregation in Different Conformations

The aggregation of 1,1,2,2-tetrachloroethane molecules into different crystalline structures is governed by specific intermolecular interactions that vary depending on the molecular conformation.

In the low-temperature, low-density phase composed of synclinal (gauche) conformers, directional chlorine-chlorine (Cl···Cl) interactions of Type I and Type II are the primary forces governing molecular aggregation. nih.gov These interactions create a specific, "loose" packing arrangement. nih.gov

Conversely, in the high-pressure, high-density phase, the molecular packing is achieved with the antiperiplanar (trans) conformers. This dense arrangement involves electrostatically less favored Cl···Cl contacts. nih.gov The pressure-induced transformation from the low-density to the high-density phase involves a mechanistic collapse of the initial Cl···Cl contacts, which facilitates the conformational change from gauche to trans and the formation of a more compact crystal lattice. nih.gov The interplay between these weak, noncovalent forces and the conformational flexibility of the molecule is thus central to its solid-state behavior.

Advanced Analytical Methodologies for 1,1,2,2 Tetrachloroethane Detection and Characterization

Chromatographic Techniques for Trace Analysis

Chromatographic methods, particularly gas chromatography, are the cornerstone for the trace analysis of volatile organic compounds (VOCs) like 1,1,2,2-tetrachloroethane (B165197). These techniques separate the target analyte from complex mixtures, allowing for its precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely adopted and powerful technique for the analysis of 1,1,2,2-tetrachloroethane. nih.gov It offers excellent selectivity and sensitivity, making it suitable for a variety of sample types, including water, air, and biological fluids. cdc.govepa.gov

In this method, the sample is introduced into the gas chromatograph, where 1,1,2,2-tetrachloroethane is separated from other components based on its boiling point and affinity for the stationary phase of the capillary column. wikisource.org The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. spectrabase.com

Several standard methods from organizations like the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) utilize GC-MS for the determination of 1,1,2,2-tetrachloroethane. epa.govcdc.gov For instance, EPA Method 524.2 is used for the analysis of purgeable organic compounds in drinking water. epa.gov NIOSH Method 2562 employs a solid sorbent tube for air sampling, followed by solvent desorption and GC analysis, often with flame ionization detection (FID), but MS can also be used for greater specificity. wikisource.orgcdc.gov

Table 1: GC-MS Method Parameters for 1,1,2,2-Tetrachloroethane Analysis

MethodMatrixSample PreparationColumn TypeDetectorReported Detection Limit
EPA Method 524.2Drinking WaterPurge and TrapCapillaryMass Spectrometry0.02 µg/L
NIOSH Method 2562AirSorbent Tube (Anasorb CMS) with CS₂ DesorptionCapillary, fused silica (B1680970), 100% dimethyl polysiloxaneFID / MS0.6 µg per sample wikisource.org
Guidotti et al. (2001)Blood, UrineSolid-Phase Microextraction (SPME)CapillaryMass SpectrometryBlood: 0.5 µg/L; Urine: 4 ng/L cdc.gov

For ultra-trace level detection, particularly in complex biological matrices like blood, purge and trap isotope dilution gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS) stands out as the most sensitive method. cdc.gov This technique combines an efficient sample concentration step (purge and trap) with the high specificity and sensitivity of HRMS.

The purge and trap process involves bubbling an inert gas through a liquid sample (e.g., blood). gcms.cz Volatile compounds like 1,1,2,2-tetrachloroethane are stripped from the matrix and collected on an adsorbent trap. The trap is then rapidly heated, desorbing the analytes into the GC system. cluin.org

The use of isotope dilution, where a known amount of a stable isotope-labeled analog of 1,1,2,2-tetrachloroethane is added to the sample before analysis, serves as an internal standard. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. Coupling this with HRMS, which can measure mass with very high accuracy, allows for the separation of the analyte signal from background interferences, significantly enhancing the signal-to-noise ratio and lowering detection limits. A method developed by the Centers for Disease Control and Prevention reported a limit of detection (LOD) for 1,1,2,2-tetrachloroethane in blood of 0.005 ppb using this technique. cdc.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1,1,2,2-tetrachloroethane. They provide fundamental information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 1,1,2,2-tetrachloroethane. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 1,1,2,2-tetrachloroethane is characterized by a single signal, a singlet, appearing at approximately 5.9-6.0 ppm. chemicalbook.com This is because the two protons in the molecule (Cl₂CH-CHCl₂) are chemically equivalent due to the symmetry of the molecule. The specific chemical shift provides evidence for the presence of a proton attached to a carbon that is also bonded to chlorine atoms.

¹³C NMR spectroscopy can also be used for structural confirmation. Furthermore, deuterated 1,1,2,2-tetrachloroethane (C₂D₂Cl₄) is used as a specialized NMR solvent for high-temperature analyses of polymers and other materials. researchgate.net

Table 2: ¹H NMR Data for 1,1,2,2-Tetrachloroethane

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Reference
¹H~5.91SingletJ(A,A): 3.11 Hz; J(C-13,H): 181.6 HzSheppard, N. & Turner, J.J. (1959) chemicalbook.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1,1,2,2-tetrachloroethane shows characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds, primarily the C-H and C-Cl bonds. aip.org

Studies have utilized IR spectroscopy to investigate the rotational isomers (trans- and gauche-forms) of 1,1,2,2-tetrachloroethane in various states, including gaseous, liquid, and solid. aip.org The vibrational frequencies observed in the IR spectrum can be assigned to specific molecular motions, confirming the presence of the chloroalkane structure. The NIST Chemistry WebBook provides reference spectra for 1,1,2,2-tetrachloroethane, which can be used for comparison and identification. nist.gov

Sample Preparation and Extraction Methodologies

The selection of an appropriate sample preparation and extraction methodology is a critical step that precedes instrumental analysis, as it directly impacts the accuracy, precision, and sensitivity of the final measurement. The goal is to isolate and concentrate 1,1,2,2-tetrachloroethane from the sample matrix while removing interfering substances.

For aqueous samples, purge and trap is the most common extraction and concentration technique, as mandated by EPA methods like 502.2 and 524.2. epa.gov This method is highly efficient for volatile compounds and allows for the analysis of large sample volumes, thereby achieving low detection limits. gcms.cz

For air analysis, solid sorbent tubes are frequently used for sample collection. inchem.org NIOSH methods specify the use of materials like Anasorb CMS. wikisource.orgcdc.gov After sampling, the analyte is recovered by solvent desorption , typically using carbon disulfide (CS₂), before being injected into the GC. wikisource.orgwikisource.org

For biological samples such as blood and urine, solid-phase microextraction (SPME) offers a simple, solvent-free alternative. cdc.gov In this technique, a fused silica fiber coated with a suitable stationary phase is exposed to the headspace above the sample. 1,1,2,2-Tetrachloroethane partitions onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. cdc.gov This method minimizes matrix effects and can be easily automated.

Table 3: Summary of Sample Preparation and Extraction Methodologies

MethodologyMatrixPrincipleTypical Subsequent AnalysisReference
Purge and TrapWater, SoilInert gas strips volatile analytes from the matrix onto an adsorbent trap, followed by thermal desorption.GC-MS, GC/HRMS cdc.govepa.govgcms.cz
Sorbent Tube with Solvent DesorptionAirAir is drawn through a tube packed with a solid adsorbent; analytes are later extracted with a solvent (e.g., CS₂).GC-FID, GC-MS wikisource.orgcdc.govwikisource.org
Solid-Phase Microextraction (SPME)Blood, UrineA coated fiber adsorbs analytes from the sample headspace or liquid phase, followed by thermal desorption in the GC inlet.GC-MS cdc.gov
Headspace AnalysisBlood, Urine, TissuesThe vapor phase in equilibrium with a liquid or solid sample in a sealed vial is sampled and injected.GC-MS cdc.gov

Solid-Phase Microextraction (SPME) for Environmental Samples

Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique for concentrating volatile organic compounds (VOCs) like 1,1,2,2-tetrachloroethane from environmental samples. researchgate.netmdpi.com This method integrates sampling, cleanup, and preconcentration into a single step. nih.gov The core of the technique is a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix (or its headspace) onto the coating. cdc.gov After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. cdc.govspectroscopyonline.com

Headspace SPME (HS-SPME) is particularly well-suited for analyzing 1,1,2,2-tetrachloroethane in water and soil samples. nih.govtechnologynetworks.com In this mode, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and extends the fiber's lifespan. nih.gov The efficiency of the extraction depends on several factors, including the type and thickness of the fiber coating, sample volume, temperature, and extraction time. nih.govgcms.cz For instance, a method developed for various VOCs in water utilized a 75 μm carboxen/polydimethylsiloxane fiber, with extraction performed for 30 minutes at 50°C. nih.govresearchgate.net The combination of SPME with Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly selective and sensitive analytical procedure for identifying and quantifying 1,1,2,2-tetrachloroethane at trace levels. cdc.govrestek.com

Method Development and Validation for Diverse Environmental Matrices (Air, Water, Soil, Sediment)

Developing and validating analytical methods for 1,1,2,2-tetrachloroethane across different environmental matrices is critical to ensure data reliability. Each matrix presents unique challenges, necessitating specific extraction and analysis protocols.

For air analysis, methods often involve active sampling onto sorbent tubes followed by thermal or solvent desorption and GC analysis. nih.gov NIOSH Method 2562, for example, uses Anasorb CMS solid sorbent tubes with a sample volume of 3 to 30 liters. dnacih.com The subsequent analysis by GC with a flame ionization detector (FID) has a working range of 0.031 to 4.17 ppm for a 10-L air sample. dnacih.comwikisource.org

For water samples, HS-SPME coupled with GC-MS is a common approach. technologynetworks.comrestek.com Validation of such methods involves assessing linearity, precision, and limits of quantification (LOQ). One study demonstrated excellent performance for a range of VOCs, with calibration r² values averaging 0.998, analytical precisions averaging 4% relative standard deviation (RSD), and LOQ values as low as 0.0029 ng/mL for some compounds. restek.com Another validated method for 23 VOCs in water reported recoveries between 70% and 120% with RSDs generally below 20%. nih.govresearchgate.net EPA methods, such as 502.2, also exist for analyzing VOCs in water, utilizing purge and trap GC with an electrolytic conductivity detector (ELCD) for 1,1,2,2-tetrachloroethane. epa.gov

The analysis of soil and sediment is more complex due to the solid matrix. Methods typically involve extraction of the analyte into a solvent like methanol (B129727) before analysis by purge and trap or headspace techniques. The fundamental analytical instrumentation (GC-MS, GC-FID) remains the same, but the sample preparation step is adapted to efficiently remove 1,1,2,2-tetrachloroethane from the solid phase.

The table below summarizes key parameters for a validated HS-SPME-GC-MS method for VOCs, including compounds structurally similar to 1,1,2,2-tetrachloroethane, in drinking water. restek.com

ParameterValue RangeAverage Value
Calibration Range (ng/mL)0.001 - 200N/A
Correlation Coefficient (r²)0.923 - 0.9990.998
Precision (%RSD)2 - 15%4%
Limit of Quantification (LOQ) (ng/mL)0.0029 - 3.0330.223

Challenges in Recovery and Analytical Interferences in Complex Samples

Analyzing 1,1,2,2-tetrachloroethane in complex environmental samples like industrial wastewater, sludge, or contaminated soil is fraught with challenges that can affect method accuracy and reliability.

Recovery of 1,1,2,2-tetrachloroethane can be variable and is highly dependent on the sample matrix and the extraction technique employed. Its higher boiling point compared to some other VOCs and the potential for chemical reactions can lead to lower recoveries from complex samples. cdc.gov For sorbent-based air sampling methods, the choice of sorbent is critical. Desorption efficiency for 1,1,2,2-tetrachloroethane from petroleum-based charcoal was found to be between 83% and 88%, while lower recoveries were noted for coconut shell charcoal. cdc.gov Furthermore, the compound can degrade during storage on certain sorbents; for instance, it was observed to rapidly convert to trichloroethylene (B50587) when stored on Pittsburgh activated carbon, with 19% conversion in one day. wikisource.orgcdc.gov

Analytical interferences are a significant concern. In gas chromatography, an interference is any compound that has a similar retention time to 1,1,2,2-tetrachloroethane, as this can lead to co-elution and inaccurate quantification. dnacih.comwikisource.org The use of mass spectrometry as a detector (GC-MS) greatly mitigates this issue by allowing for identification based on the compound's unique mass spectrum. nih.gov However, complex matrices can introduce a multitude of co-extracting compounds that may still interfere, suppress or enhance the instrument signal, or contaminate the analytical system. researchgate.net For example, headspace analysis is often preferred for complex samples because it helps to eliminate problems associated with non-volatile matrix components that can contaminate the GC system. spectroscopyonline.com

The table below outlines some of the key challenges in the analysis of 1,1,2,2-tetrachloroethane.

ChallengeDescriptionPotential Mitigation Strategy
Low/Variable RecoveryIncomplete extraction from complex matrices (e.g., soil, sludge) or losses due to high boiling point. cdc.govOptimization of extraction parameters (e.g., solvent, temperature, time); Use of internal standards.
Analyte DegradationChemical transformation of 1,1,2,2-tetrachloroethane on certain sorbent materials during sample collection or storage. wikisource.orgcdc.govCareful selection of sorbent material (e.g., Anasorb CMS over activated carbon); Prompt analysis of samples. dnacih.comcdc.gov
Chromatographic Co-elutionInterfering compounds eluting at the same retention time as the analyte. dnacih.comUse of high-resolution capillary columns; Method optimization (e.g., temperature programming); Use of a selective detector like a mass spectrometer (MS). nih.gov
Matrix EffectsComponents of the sample matrix that enhance or suppress the analytical signal. researchgate.netUse of headspace sampling; Matrix-matched calibration standards; Isotope dilution methods.

Q & A

Q. What are the primary methodologies for detecting 1,1,2,2-tetrachloroethane in environmental water systems, and how reliable are these methods?

Detection relies on EPA and USGS monitoring programs using analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Reporting limits (RLs) typically do not exceed 0.2 µg/L, though method detection limits (MDLs) vary due to heterogeneous analytical approaches . Temporal trends from UCM Round 1 (1988–1992) and Round 2 (1993–1999) data show declining detections:

  • Round 1 : 0.22% of public water systems (PWSs) had detections >0.2 µg/L, affecting 1.69% of the population.
  • Round 2 : 0.07% of PWSs had detections >0.2 µg/L, affecting 0.51% of the population .
    Surface water showed higher detection frequencies, while groundwater had higher maximum concentrations (0.38 µg/L) .

Q. What are the key toxicological targets of 1,1,2,2-tetrachloroethane, and how are safety thresholds derived?

The liver is the primary target organ, with subchronic oral exposure in rodents causing hepatotoxicity (e.g., increased liver weight, histopathological changes). The reference dose (RfD) of 10 µg/kg/day was derived from benchmark dose modeling (BMDL10) for liver weight changes, applying a 1,000-fold uncertainty factor . Carcinogenicity studies in mice show liver tumor induction, leading the EPA to classify it as a possible human carcinogen, while IARC considers it unclassifiable due to insufficient human evidence .

Q. How does 1,1,2,2-tetrachloroethane behave in environmental matrices?

Its environmental fate is dominated by volatilization due to high vapor pressure (17.4 mmHg at 25°C) . Hydrolysis produces trichloroethylene (major) and 1,1,2-trichloroethane (minor), while atmospheric degradation via hydroxyl radicals has conflicting half-life estimates:

  • 53 days (theoretical model) vs. 2 years (experimental data) .
    Biodegradation in soil/water is slow, and adsorption to sediments or bioconcentration in aquatic organisms is minimal .

Advanced Research Questions

Q. What experimental designs optimize reductive dechlorination of 1,1,2,2-tetrachloroethane in remediation studies?

Reductive beta-elimination using zero-valent iron (ZVI) or Cr(II) yields Z- and E-1,2-dichloroethylene (DCE) in ratios influenced by reductant type:

  • ZVI : ~4.5:1 (Z:E) due to organometallic intermediate formation.
  • Cr(II) : ~2:1 (Z:E), reflecting kinetic control of electron transfer steps .
    Advanced systems like ZVI-clay mixtures (e.g., 2% ZVI + 3% bentonite) enhance degradation efficiency in field applications, achieving 23,000 m³ soil remediation at Camp Lejeune, NC .

Q. How can carbon isotope fractionation elucidate reaction mechanisms during dehalogenation?

Isotope enrichment factors (ε) differentiate pathways:

  • Elimination (OH⁻-mediated) : ε = -25.6‰, indicating concerted E2 mechanism.
  • Reductive pathways (Cr(II)/ZVI) : ε = -17‰ to -19.3‰, suggesting single C-Cl bond cleavage as rate-limiting .
    Product-specific isotope analysis (PSIA) of cis- and trans-DCE further distinguishes transition-state geometries between reductants .

Q. How should researchers reconcile discrepancies in atmospheric degradation half-life data?

Theoretical models (53-day half-life ) conflict with experimental data (2-year half-life ). Resolving this requires:

  • Controlled photochemical studies to measure hydroxyl radical reaction rates under varying UV intensities.
  • Stratospheric modeling to assess long-range transport potential, as ~1% escapes to the stratosphere for rapid photodissociation .

Q. What statistical approaches address detection bias in occurrence studies?

EPA prioritizes site-based detection percentages over sample-based metrics to mitigate sampling bias in high-risk areas . For example, NAWQA Cycle 1 data (1991–2001) reported 0.07% of sites with detections, despite 0.07% of samples testing positive .

Data Contradictions and Methodological Considerations

  • Atmospheric Half-Life : Validate models with field measurements in tropospheric vs. stratospheric conditions .
  • Carcinogenicity Classification : Harmonize rodent-to-human extrapolation by integrating mechanistic data (e.g., genotoxicity vs. epigenetic effects) .
  • Remediation Efficiency : Compare batch vs. column studies to account for soil heterogeneity in field applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.